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Compound of Interest

Compound Name: 3-(Pyridin-2-YL)propanal

CAS No.: 2057-32-1

Cat. No.: B3250899

Get Quote

Executive Summary
3-Pyridinepropanal (CAS: 1802-16-0) is a critical pyridine-based synthon used primarily in the

synthesis of tobacco alkaloids and the development of nicotinic acetylcholine receptor (nAChR)

ligands.[1][2] As a labile aldehyde, its handling requires rigorous exclusion of oxygen to prevent

autoxidation to 3-pyridinepropionic acid.[1] This guide provides a definitive technical reference

for its physicochemical properties, validated synthesis via Swern oxidation, and analytical

characterization standards.[1]

Part 1: Physicochemical Identity[1]
The following data constitutes the core identity of the molecule. Researchers must verify these

parameters upon receipt of any commercial sample to ensure starting material integrity.
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Property Value Notes

Chemical Name 3-Pyridinepropanal
IUPAC: 3-(Pyridin-3-

yl)propanal

CAS Number 1802-16-0
Distinct from the alcohol

precursor (CAS 2859-67-8)

Molecular Formula

Molecular Weight 135.16 g/mol Exact Mass: 135.0684

Physical State Colorless to pale yellow oil
Darkens rapidly upon air

exposure

Boiling Point ~100°C at 1 mmHg (predicted)
High vacuum distillation

recommended

Solubility
Soluble in DCM, Chloroform,

DMSO

Reacts with protic solvents

(hemiacetal formation)

Structural Representation
The molecule consists of a pyridine ring substituted at the 3-position with a propyl chain

terminating in an aldehyde group.[1][3]
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Figure 1: Structural topology of 3-Pyridinepropanal highlighting reactive centers.[1]

Part 2: Synthetic Pathways & Mechanistic Insight[1]
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While 3-pyridinepropanal can be purchased, commercial purity is often compromised by

oxidation.[1] In-situ synthesis is the gold standard for high-stakes drug development workflows.

[1]

The Swern Oxidation Protocol
The most reliable method for generating 3-pyridinepropanal without over-oxidation to the

carboxylic acid is the Swern oxidation of 3-pyridinepropanol (CAS 2859-67-8).[1]

Mechanism & Causality: Chromic acid oxidations (Jones reagent) are too harsh and difficult to

purify from chromium residues.[1] The Swern conditions use activated DMSO to form an

alkoxysulfonium intermediate, which collapses via intramolecular elimination to yield the

aldehyde cleanly.

Step-by-Step Protocol (Self-Validating)
Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add dry DMSO (2.2 equiv)

dropwise. Validation: Gas evolution (

,

) indicates activation.[1]

Addition: Add 3-pyridinepropanol (1.0 equiv) in DCM slowly. Stir for 15 mins at -78°C.

Elimination: Add Triethylamine (

, 5.0 equiv) to quench.[1]

Workup: Allow to warm to room temperature. The solution will become cloudy (amine salts).

[1] Wash with saturated

.[1]

Purification: Flash chromatography (Silica, MeOH/DCM). Note: Aldehydes stick to silica;

minimize column time.[1]
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Figure 2: Reaction workflow for the Swern oxidation of 3-pyridinepropanol.

Part 3: Analytical Characterization[1]
To ensure scientific integrity, the synthesized product must be validated using Nuclear Magnetic

Resonance (NMR).[1] The presence of the carboxylic acid impurity (3-pyridinepropionic acid) is

the most common failure mode.[1]

1H NMR Diagnostic Peaks ( , 400 MHz)
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Proton
Environment

Chemical Shift
(

)

Multiplicity Integral
Diagnostic
Value

Aldehyde (-CHO) 9.82 ppm Singlet (s) 1H

Primary

Confirmation.

Disappearance

indicates

oxidation.[1]

Pyridine C2-H 8.45 ppm Singlet (s) 1H
Aromatic region

confirmation.[1]

Pyridine C6-H 8.42 ppm Doublet (d) 1H
Aromatic region

confirmation.[1]

Pyridine C4-H 7.50 ppm Doublet (d) 1H
Coupling check.

[1]

Pyridine C5-H 7.22 ppm
Doublet of

Doublets
1H

Coupling check.

[1]

-Methylene 2.85 ppm Triplet (t) 2H
Adjacent to

carbonyl.[1]

-Methylene 2.98 ppm Triplet (t) 2H
Adjacent to

pyridine ring.[1]

Self-Validation Check:

If a broad singlet appears around 10-12 ppm, your sample contains 3-pyridinepropionic acid

(oxidation impurity).[1]

If the aldehyde peak at 9.82 ppm is split or diminished, the aldehyde may have polymerized

or formed a hydrate.

Part 4: Applications in Drug Development[1]
3-Pyridinepropanal serves as a versatile "chemical handle" in medicinal chemistry.
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Tobacco Alkaloid Synthesis & Standards
It is the direct precursor for the synthesis of nornicotine and anabasine analogs via reductive

amination.[1] In metabolic studies, it is used to track the oxidative degradation of nicotine,

helping researchers differentiate between tobacco-derived and synthetic nicotine sources.[1]

Fragment-Based Drug Discovery (FBDD)
The pyridine ring acts as a bioisostere for phenyl rings, improving water solubility and metabolic

stability.[1] The aldehyde handle allows for rapid "click-like" chemistry (e.g., reductive

amination, Wittig reactions) to attach this pharmacophore to larger drug scaffolds.[1]

Downstream Applications

3-Pyridinepropanal

Reductive Amination
(+ R-NH2)

Yields Secondary
Amines

Metabolic Studies
(Oxidation Tracking)

Yields Carboxylic
Acid Metabolites

Chain Extension
(Wittig Reaction)

Yields Alkenyl
Pyridines

Click to download full resolution via product page

Figure 3: Synthetic utility of 3-Pyridinepropanal in medicinal chemistry workflows.[1]

Part 5: Stability & Handling (Safety)[1]
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

Oxidation Risk: Aldehydes oxidize to acids upon contact with air.[1] Ideally, generate ex situ

and use immediately.[1]

Safety: Irritant to eyes and respiratory system.[1][2] Use in a fume hood.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://www.benchchem.com/product/b3250899/docs?utm_src=pdf-body-img#technical-guide-3-pyridinepropanal-in-drug-development-1
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://pubchem.ncbi.nlm.nih.gov/compound/11105412
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinepropanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3250899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
PubChem. (2025).[1][2] 3-(Pyridin-3-yl)propanal Compound Summary. National Center for

Biotechnology Information.[1] [Link]

NIST Chemistry WebBook. (2024).[1] 3-Pyridinepropanol Mass Spectrum. National Institute

of Standards and Technology.[1] [Link][1]

Organic Syntheses. (2008). Swern Oxidation of Alcohols. Organic Chemistry Portal. [Link]

ResearchGate. (2024).[1] Analysis and differentiation of tobacco-derived and synthetic

nicotine products. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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